molecular formula C8H9Br2NO B15194924 2,4-Dibromo-6-[(methylamino)methyl]phenol CAS No. 89981-07-7

2,4-Dibromo-6-[(methylamino)methyl]phenol

Cat. No.: B15194924
CAS No.: 89981-07-7
M. Wt: 294.97 g/mol
InChI Key: MHAQLRNOHVNUGL-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H9Br2NO It is a brominated phenol derivative, characterized by the presence of two bromine atoms, a methylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(methylamino)methyl]phenol typically involves the bromination of 6-[(methylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of debrominated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2,4-Dibromo-6-[(methylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(methylamino)methyl]phenol involves its interaction with various molecular targets. The bromine atoms and the hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. Additionally, the methylamino group can participate in nucleophilic and electrophilic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-[(methylamino)methyl]phenol: Similar structure but different bromination pattern.

    2,4-Dibromo-6-methylphenol: Lacks the methylamino group.

    2,4-Dibromo-6-[(ethylamino)methyl]phenol: Contains an ethylamino group instead of a methylamino group.

Uniqueness

2,4-Dibromo-6-[(methylamino)methyl]phenol is unique due to the specific positioning of the bromine atoms and the presence of the methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,4-dibromo-6-(methylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c1-11-4-5-2-6(9)3-7(10)8(5)12/h2-3,11-12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAQLRNOHVNUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292775
Record name 2,4-Dibromo-6-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89981-07-7
Record name 2,4-Dibromo-6-[(methylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 85470
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089981077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC85470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-6-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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